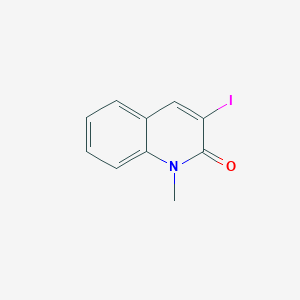

3-Iodo-1-methylquinolin-2(1H)-one

Description

BenchChem offers high-quality 3-Iodo-1-methylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-1-methylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

138037-41-9 |

|---|---|

Formule moléculaire |

C10H8INO |

Poids moléculaire |

285.08 g/mol |

Nom IUPAC |

3-iodo-1-methylquinolin-2-one |

InChI |

InChI=1S/C10H8INO/c1-12-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-6H,1H3 |

Clé InChI |

CRCKGRNETYMWJQ-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2C=C(C1=O)I |

SMILES canonique |

CN1C2=CC=CC=C2C=C(C1=O)I |

Synonymes |

2(1H)-Quinolinone,3-iodo-1-methyl-(9CI) |

Origine du produit |

United States |

Chemo-Structural Profiling and Synthetic Utility of 3-Iodo-1-methyl-2-quinolinone

Topic: Molecular weight and formula of 3-iodo-1-methyl-2-quinolinone Content Type: In-depth technical guide.

Executive Summary

3-Iodo-1-methyl-2-quinolinone (also designated as 3-iodo-1-methylquinolin-2(1H)-one) is a halogenated heterocyclic scaffold of significant value in medicinal chemistry. As a functionalized derivative of the privileged quinolinone core, it serves as a critical electrophilic partner in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck). Its structural utility lies in the C3-iodine "handle," which allows for the rapid diversification of the quinolinone ring system—a motif ubiquitous in anticancer, antiviral, and psychotropic pharmacophores.

Physicochemical Profile

The following data establishes the core identity of the molecule. Researchers should use the Exact Mass for high-resolution mass spectrometry (HRMS) calibration.

| Property | Value | Notes |

| IUPAC Name | 3-Iodo-1-methylquinolin-2(1H)-one | Alternate: 3-iodo-1-methyl-2-quinolone |

| CAS Number | 335649-85-9 | |

| Molecular Formula | ||

| Molecular Weight | 285.08 g/mol | Average mass for stoichiometry |

| Exact Mass | 284.9651 Da | Monoisotopic (for HRMS) |

| Physical State | Solid (Off-white to pale yellow) | |

| Solubility | DMSO, DMF, | Poor solubility in water/hexane |

| LogP (Predicted) | ~2.0 - 2.5 | Lipophilic character |

Synthetic Pathways

For research-grade purity (>98%), the synthesis is best approached via N-methylation of the 3-iodo-2-quinolinone parent . This route avoids the regioselectivity issues often encountered during the direct iodination of N-methylquinolinone.

Protocol A: N-Methylation (Recommended)

This workflow utilizes a standard

Reagents:

-

Substrate: 3-Iodoquinolin-2(1H)-one (CAS: 55270-35-4)

-

Methylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (

) -

Base: Potassium Carbonate (

) or Sodium Hydride (NaH) -

Solvent: DMF (N,N-Dimethylformamide) or Acetone[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-iodoquinolin-2(1H)-one (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add

(2.0 equiv) and stir at room temperature for 15 minutes to facilitate deprotonation of the amide nitrogen. -

Addition: Dropwise add Methyl Iodide (1.2 equiv). Caution: MeI is a carcinogen; use a fume hood.

-

Reaction: Stir at ambient temperature (or mild heat, 50°C) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane). The starting material (polar, H-bond donor) will disappear, replaced by a less polar spot (N-methyl product).

-

Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates. Filter the solid, wash with water, and dry.

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (

, Hexane/EtOAc gradient).

Protocol B: Direct Iodination (Alternative)

Direct iodination of 1-methyl-2-quinolinone using N-iodosuccinimide (NIS) or Iodine/Periodic acid (

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow for synthesizing the target and its subsequent application in cross-coupling.

Caption: Stepwise synthesis from quinoline precursors to the N-methylated target, followed by functionalization.

Structural Characterization (Quality Control)

To validate the synthesis, the following spectroscopic signals must be confirmed.

NMR (400 MHz, )

- 3.75 – 3.85 ppm (s, 3H): The diagnostic N-Methyl singlet. Its presence confirms successful alkylation.

- 8.30 – 8.45 ppm (s, 1H): The C4-H proton. This singlet is deshielded due to the adjacent carbonyl and iodine.

- 7.20 – 7.70 ppm (m, 4H): Aromatic protons of the benzene ring (positions 5, 6, 7, 8).

Mass Spectrometry[2][3]

-

ESI+: Look for

. -

Isotope Pattern: Iodine is monoisotopic (

), so no M+2 isotope pattern (unlike Br/Cl) will be observed, but the mass defect is distinct.

Application: The Suzuki-Miyaura Coupling

The primary utility of 3-iodo-1-methyl-2-quinolinone is as a scaffold for building 3-substituted quinolinone libraries. The iodine atom at C3 is highly reactive toward oxidative addition by Palladium(0).

Mechanism & Utility:

-

Oxidative Addition:

inserts into the C-I bond (weakest bond, facile insertion). -

Transmetallation: Aryl boronic acid (

) transfers the aryl group. -

Reductive Elimination: Formation of the C3-Aryl bond.

Standard Coupling Protocol:

-

Catalyst:

(5 mol%) or -

Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.

-

Base:

or -

Temperature: 80–100°C.

This reaction is tolerant of various functional groups on the boronic acid partner, allowing for the synthesis of complex biological probes.

References

-

PubChem. (n.d.). 3-iodo-1H-quinolin-2-one Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the application of the scaffold). Retrieved from [Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 3-Iodo-1-methylquinolin-2(1H)-one

[1]

Executive Summary

3-iodo-1-methylquinolin-2(1H)-one is a critical heterocyclic scaffold, primarily utilized as an electrophilic partner in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) for the synthesis of bioactive quinolinone derivatives.[1][2][3][4]

This technical guide provides a comprehensive analysis of its solubility behavior. Unlike simple solvents, the solubility of this functionalized heterocycle is governed by the interplay between the polar lactam core , the lipophilic N-methyl group , and the polarizable iodine substituent . This guide synthesizes empirical data from analogous quinolinone chemistry with fundamental solubility parameters to provide actionable protocols for reaction optimization and purification.

Part 1: Structural Analysis & Solubility Mechanisms

To predict and manipulate the solubility of 3-iodo-1-methylquinolin-2(1H)-one, one must understand the thermodynamic contributions of its structural motifs.[1]

Structural Components[1][3][5][6][7][8]

-

Quinolin-2(1H)-one Core: A bicyclic system containing a cis-amide (lactam).[1] The carbonyl (C=O) and nitrogen lone pair create a significant dipole moment.

-

N-Methylation (Position 1): Crucial for solubility modification.[1] Unlike the parent quinolin-2(1H)-one, the N-methyl derivative lacks a hydrogen bond donor (N-H).[1] This disrupts the strong intermolecular hydrogen bonding network found in the parent crystal lattice, significantly increasing solubility in aprotic organic solvents.

-

Iodine Substituent (Position 3): A large, soft halogen. It increases the molecular weight and lipophilicity (logP) while enhancing London dispersion forces. This makes the compound less soluble in highly polar protic solvents (like water/methanol) compared to the non-iodinated analog, but more soluble in chlorinated and aromatic solvents.

Theoretical Solubility Profile

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) for N-methylated quinolinones:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMF, DMSO, DMAc, NMP | High | Strong dipole-dipole interactions; disruption of lattice energy.[1] Ideal for cross-coupling reactions.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Excellent solvation of the aromatic core and iodine atom via dispersion forces and weak polar interactions. |

| Ethers | THF, 1,4-Dioxane | Moderate to Good | Good acceptors for the electron-deficient aromatic system; often used as co-solvents.[1] |

| Alcohols | Methanol, Ethanol, Isopropanol | Temperature Dependent | Moderate solubility at reflux; poor at RT.[1] This gradient makes alcohols the primary choice for recrystallization .[1] |

| Non-Polar | Hexanes, Heptane | Poor | Lack of polarity to overcome the dipole-dipole interactions of the solid crystal lattice.[1] |

| Aqueous | Water | Insoluble | Hydrophobic aromatic core and iodine atom dominate; lack of H-bond donation prevents solvation.[1] |

Part 2: Experimental Determination Protocols

Since batch-specific purity and polymorphs can affect exact solubility values, researchers must validate solubility experimentally.[1] Below is the standard operating procedure (SOP) for determining saturation solubility.

Protocol: Gravimetric Saturation Method

Objective: Determine the mass solubility (

Materials:

-

Analytical Balance (Precision

mg) -

Scintillation Vials (20 mL) with PTFE-lined caps

-

Syringe Filters (0.45

m PTFE)[1] -

Rotary Evaporator or Vacuum Oven[1]

Workflow:

-

Preparation: Add excess solid 3-iodo-1-methylquinolin-2(1H)-one to 5 mL of the target solvent in a vial.

-

Equilibration: Sonicate for 10 minutes to break up aggregates. Stir the suspension at 500 RPM for 24 hours at

(controlled via water bath or incubator). -

Filtration: Stop stirring and allow solids to settle for 1 hour. Withdraw the supernatant using a syringe and filter through a 0.45

m PTFE filter into a pre-weighed vial ( -

Evaporation: Remove solvent under reduced pressure (or nitrogen stream) and dry the residue in a vacuum oven at

until constant weight is achieved ( -

Calculation:

Visualization: Solubility Determination Workflow

Figure 1: Step-by-step workflow for gravimetric determination of saturation solubility.

Part 3: Applications in Synthesis & Purification[1][9][10]

Solvent Selection for Cross-Coupling Reactions

The 3-iodo moiety is a classic "handle" for Pd-catalyzed reactions.[1] Solvent choice is critical for catalyst stability and reaction rate.[1]

-

Suzuki-Miyaura Coupling:

-

Sonogashira Coupling:

-

Heck Reaction:

Purification Strategy: Recrystallization

The temperature-dependent solubility profile in alcohols makes them the solvents of choice for purification.[1]

Protocol: Recrystallization from Ethanol

-

Dissolution: Suspend the crude 3-iodo-1-methylquinolin-2(1H)-one in Ethanol (10 mL per gram).

-

Heating: Heat the mixture to reflux (

). If the solid does not fully dissolve, add Ethanol in 1 mL increments until a clear solution is obtained.-

Note: If insolubles persist (likely inorganic salts or Pd-black), filter the hot solution.

-

-

Cooling: Remove from heat and allow to cool slowly to room temperature. Then, place in an ice bath (

) for 2 hours. -

Collection: Filter the crystals via vacuum filtration. Wash with cold Ethanol.[1][5]

Alternative Solvent Systems:

-

Acetonitrile: Good for obtaining high-purity crystals if the impurity profile is polar.[1]

-

Ethyl Acetate/Hexane: Use if the compound is too soluble in alcohols.[1] Dissolve in minimal hot Ethyl Acetate, then add Hexane dropwise until turbidity appears.

Visualization: Solvent Selection Logic

Figure 2: Decision tree for selecting solvents based on process requirements.[1]

References

-

Beilstein J. Org.[1][6] Chem. (2024).[1][3][4][7][6] Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. Link

- Context: Discusses solvent effects (MeCN vs. HFIP) on quinolinone formation, establishing baseline solubility behaviors for the scaffold.

-

Arabian Journal of Chemistry (2020).[1] Quinoline-pyrimidine hybrid compounds from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one: Study on synthesis, cytotoxicity, ADMET and molecular docking. Link

- Context: Provides protocols for recrystallization of N-methyl-quinolinone deriv

-

PubChem . 3-iodo-1H-quinolin-2-one (Compound Summary). National Library of Medicine.[1] Link[1]

-

Context: Source for computed physicochemical properties (LogP, H-bond counts) used to predict solubility trends.[1]

-

-

BenchChem . Purification of 3-Methyl-6-nitroquinoxalin-2(1H)-one by recrystallization. Link

- Context: Validates the use of Ethanol/Methanol for recrystallizing quinolinone/quinoxalinone analogs.

-

Sigma-Aldrich . 3-Iodo-2-methylpropene (Product Specification). Link[1]

- Context: Reference for handling iodinated organic intermediates and general safety consider

Sources

- 1. 3-iodo-1H-quinolin-2-one | C9H6INO | CID 11414575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 3. Quinoline-pyrimidine hybrid compounds from 3-acetyl-4-hydroxy-1-methylquinolin-2(1<i>H</i>)-one: Study on synthesis, cytotoxicity, ADMET and molecular docking - Arabian Journal of Chemistry [arabjchem.org]

- 4. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA [beilstein-journals.org]

Difference between 3-iodo and 3-bromo-1-methylquinolin-2(1H)-one

An In-depth Technical Guide to the Comparative Analysis of 3-iodo- and 3-bromo-1-methylquinolin-2(1H)-one for Advanced Synthesis

Abstract

This technical guide provides a detailed comparative analysis of 3-iodo-1-methylquinolin-2(1H)-one and 3-bromo-1-methylquinolin-2(1H)-one, two critical halogenated building blocks in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts and provide field-proven insights into the nuanced differences in their synthesis, physicochemical properties, spectroscopic signatures, and, most importantly, their reactivity. This document is structured to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the appropriate halo-quinolinone for their specific synthetic applications, particularly in the context of transition-metal-catalyzed cross-coupling reactions. We will explore the causal relationships between the choice of halogen and the resulting experimental outcomes, emphasizing the principles of efficiency, reactivity, and strategic synthetic design.

Introduction: The Quinolin-2(1H)-one Scaffold and the Critical Role of C-3 Halogenation

The quinolin-2(1H)-one core is a privileged scaffold in drug discovery, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties[1][2][3]. Functionalization of this core is key to modulating its pharmacological profile. The C-3 position, being an electron-deficient vinylic position, is a prime target for introducing diversity.

Halogenation at this C-3 position transforms the quinolinone into a versatile synthetic intermediate. The carbon-halogen bond serves as a synthetic "handle" for introducing a vast array of substituents, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions[4][5]. The choice between a bromine or an iodine substituent at this position is not arbitrary; it is a strategic decision that profoundly impacts the molecule's reactivity, stability, and the conditions required for subsequent transformations. This guide will dissect these differences to provide a clear rationale for experimental design.

Synthesis and Physicochemical Properties: A Tale of Two Halogens

The synthesis of both target compounds typically follows a two-stage process: halogenation of the 1-methylquinolin-2(1H)-one precursor, followed by N-methylation if starting from the N-H analog. Alternatively, N-methylation of a pre-halogenated quinolin-4-one can be performed followed by rearrangement, though direct halogenation of the N-methylated scaffold is more common.

A general synthetic approach involves the direct halogenation of 1-methylquinolin-2(1H)-one using appropriate reagents. For bromination, N-bromosuccinimide (NBS) is a common choice. For iodination, N-iodosuccinimide (NIS) is often employed, sometimes requiring slightly more forcing conditions or different catalysts to achieve high yields. The N-methylation of the parent quinolinone is a standard procedure using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate[6].

Caption: General synthetic workflow for 3-halo-1-methylquinolin-2(1H)-ones.

The fundamental physicochemical differences stem directly from the properties of bromine versus iodine atoms.

| Property | 3-bromo-1-methylquinolin-2(1H)-one | 3-iodo-1-methylquinolin-2(1H)-one | Justification & Implication |

| Molecular Formula | C₁₀H₈BrNO | C₁₀H₈INO | Different halogen atom. |

| Molecular Weight | 238.08 g/mol | 285.08 g/mol | Iodine is significantly heavier, impacting reaction stoichiometry and mass-based yields. |

| C(3)-X Bond Length | ~1.85 Å (estimated) | ~2.05 Å (estimated) | The C-I bond is longer due to the larger atomic radius of iodine. |

| C(3)-X Bond Energy | ~285 kJ/mol (estimated) | ~210 kJ/mol (estimated) | The C-I bond is significantly weaker. This is the primary driver of its higher reactivity. |

| Polarizability | Lower | Higher | The diffuse electron cloud of iodine makes the C-I bond more polarizable, facilitating oxidative addition in catalytic cycles. |

| Physical Form | Solid | Solid | Both are typically crystalline solids at room temperature. |

Spectroscopic Characterization: Deciphering the Halogen's Influence

While structurally similar, the two compounds exhibit subtle but distinct spectroscopic signatures. An experienced scientist can leverage these differences for unambiguous identification.

| Spectroscopic Data | 3-bromo-1-methylquinolin-2(1H)-one (Predicted) | 3-iodo-1-methylquinolin-2(1H)-one (Predicted) | Rationale for Differences |

| ¹H NMR (N-CH₃) | ~3.65 ppm (singlet, 3H) | ~3.65 ppm (singlet, 3H) | The N-methyl group is distant from the halogen, so its chemical shift is largely unaffected. |

| ¹H NMR (H-4) | ~8.1 ppm (singlet) | ~8.3 ppm (singlet) | The H-4 proton is deshielded. The more electronegative bromine may have a slightly different electronic effect than the more polarizable iodine, leading to minor shifts. The larger steric bulk and anisotropic effect of iodine typically cause a greater downfield shift for the adjacent H-4 proton. |

| ¹³C NMR (C-3) | ~105 ppm | ~80 ppm | This is the most significant difference. The "heavy atom effect" of iodine causes a dramatic upfield shift of the directly attached carbon (C-3) compared to bromine. |

| ¹³C NMR (C-4) | ~140 ppm | ~144 ppm | The chemical shift of the adjacent C-4 is also influenced by the halogen, typically shifting slightly downfield for the iodo-compound. |

| Mass Spec (M⁺) | Isotopic pattern at m/z 237/239 (~1:1 ratio) | Single peak at m/z 285 | Bromine's characteristic isotopic signature (⁷⁹Br and ⁸¹Br) is a definitive identifier. Iodine is monoisotopic (¹²⁷I). |

Chemical Reactivity: The Decisive Factor in Synthetic Utility

The most critical distinction between the iodo- and bromo-analogs lies in their reactivity, particularly in transition-metal-catalyzed cross-coupling reactions. This difference is almost entirely governed by the disparity in the Carbon-Halogen bond dissociation energy.

The weaker, more polarizable C-I bond makes 3-iodo-1-methylquinolin-2(1H)-one the more reactive coupling partner . The rate-limiting step in many palladium-catalyzed cycles is the oxidative addition of the catalyst into the C-X bond. This step occurs much more readily and under significantly milder conditions for the C-I bond compared to the C-Br bond.

Caption: Comparative reactivity driven by C-X bond properties.

Implications for Drug Development Professionals:

-

For Sensitive Substrates: When coupling with a delicate or thermally unstable partner, the milder conditions tolerated by the iodo-compound are highly advantageous, often leading to higher yields and fewer side products.

-

For Cost and Availability: Bromo-derivatives are often less expensive and more commercially available than their iodo-counterparts. For robust, large-scale syntheses where the coupling partner can withstand more forcing conditions, the bromo-compound may be the more economical choice.

-

For Orthogonal Reactivity: In a molecule containing both a C-Br and a C-I bond, it is often possible to selectively react at the C-I position while leaving the C-Br bond intact, enabling sequential, site-selective functionalization.

Experimental Protocols

The following protocols are provided as trusted, self-validating starting points for the synthesis and application of these reagents.

Protocol 5.1: Synthesis of 3-bromo-1-methylquinolin-2(1H)-one

This protocol is adapted from standard N-methylation and bromination procedures[6].

Step 1: N-Methylation of 3-bromoquinolin-2(1H)-one

-

Reagent Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 3-bromoquinolin-2(1H)-one (2.24 g, 10 mmol) and anhydrous N,N-Dimethylformamide (DMF, 40 mL).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.07 g, 15 mmol) to the suspension. Stir at room temperature for 15 minutes.

-

Methylation: Add methyl iodide (MeI, 0.75 mL, 12 mmol) dropwise to the suspension.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Pour the reaction mixture into ice-cold water (200 mL). A precipitate will form.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether.

-

Purification: Dry the crude solid in a vacuum oven. Recrystallize from ethanol or purify by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product as a white or off-white solid.

Protocol 5.2: Comparative Suzuki-Miyaura Cross-Coupling

This workflow illustrates the typical difference in reaction conditions.

Caption: Comparative workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between 3-iodo- and 3-bromo-1-methylquinolin-2(1H)-one is a classic example of the structure-reactivity paradigm in modern organic synthesis. The iodo-derivative offers superior reactivity, enabling milder reaction conditions ideal for complex or sensitive molecules, albeit at a potentially higher cost. The bromo-derivative provides a more stable and economical alternative for robust applications. A thorough understanding of the underlying principles—specifically the C-X bond dissociation energy—empowers the synthetic chemist to select the optimal reagent, streamline reaction optimization, and ultimately accelerate the drug discovery and development process.

References

-

Jain, S., et al. (2019). Recent advancements in the use of quinoline family of important compounds. Arabian Journal of Chemistry. [Link]

-

Ito, R., et al. (2017). SYNTHESIS OF 3-BROMOQUINOLINE-2(1H)-THIONES AND 2-(ALKYLSULFANYL)-3-BROMOQUINOLINES. HETEROCYCLES, Vol. 95, No. 1. [Link]

-

Demian, A., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. [Link]

-

Heffernan, G. D., et al. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

Saczewski, F., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

-

Kini, S., et al. (2015). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)-one derivatives as anti-cancer agents. Der Pharma Chemica. [Link]

-

Karim, M. G., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLOS One. [Link]

-

Osman, E. M., et al. (2021). Synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs. Molecular Diversity. [Link]

-

Olaru, A., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. PMC. [Link]

-

PubChem. (n.d.). 3-iodo-1H-quinolin-2-one. National Center for Biotechnology Information. [Link]

-

Reddy, C. R., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. PMC. [Link]

-

ResearchGate. (2025). 3-Methyl-1H-quinoxalin-2-one. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

3-Iodo-1-methylquinolin-2(1H)-one safety data sheet (SDS)

Executive Summary

3-Iodo-1-methylquinolin-2(1H)-one (CAS: 335649-85-9) is a critical halo-functionalized heterocyclic scaffold used extensively in medicinal chemistry.[1][2][3][4][5] As a derivative of the quinolinone class, it serves as a robust intermediate for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) to install pharmacophores at the C3 position. This guide synthesizes its safety profile, physicochemical properties, and validated experimental protocols for its synthesis and application.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

This compound is characterized by a quinolin-2-one core, N-methylated at position 1 and iodinated at position 3.[6] The C3-iodine bond is highly reactive toward oxidative addition, making it a superior substrate compared to its bromo- or chloro-analogs.

| Property | Data | Note |

| Chemical Name | 3-Iodo-1-methylquinolin-2(1H)-one | IUPAC |

| CAS Number | 335649-85-9 | Unique Identifier |

| Molecular Formula | C₁₀H₈INO | |

| Molecular Weight | 285.08 g/mol | |

| Appearance | Off-white to pale yellow solid | Typical for iodo-quinolinones |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; Low in water | Lipophilic scaffold |

| LogP (Predicted) | ~2.0 - 2.5 | Moderate lipophilicity |

| H-Bond Donors/Acceptors | 0 / 1 | N-Me removes donor capability |

Part 2: Hazard Identification & Risk Assessment (GHS)

While specific toxicological data for this exact CAS is limited, its hazard profile is derived from the structural class of halogenated heteroaromatics and alkylating agents (if residual methyl iodide is present).

GHS Classification (29 CFR 1910.1200)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Signal Word: WARNING

Hazard Statements

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (Selected)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Safety Decision Tree

The following diagram outlines the logical workflow for handling this compound, integrating risk assessment with operational safety.

Figure 1: Operational safety logic for handling solid halo-heterocycles. Ensuring ventilation integrity is the critical "Go/No-Go" gate.

Part 3: Synthesis & Experimental Protocols

Route A: N-Methylation of 3-Iodoquinolin-2(1H)-one

This protocol utilizes a standard Sɴ2 reaction. The starting material, 3-iodoquinolin-2(1H)-one, is readily available or synthesized via iodination of quinolin-2(1H)-one.

Reagents:

-

Methyl Iodide (MeI) (1.2 - 1.5 equiv) (Caution: Carcinogen)

-

Potassium Carbonate (

) (2.0 equiv) or Sodium Hydride (NaH) (1.1 equiv) -

Solvent: DMF or Acetone (Anhydrous)

Protocol:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon.

-

Dissolution: Add 3-iodoquinolin-2(1H)-one (1.0 mmol) and anhydrous DMF (5 mL). Stir until dissolved.

-

Deprotonation: Add

(2.0 mmol) in one portion. (If using NaH, cool to 0°C first, add NaH, stir 30 min). -

Alkylation: Add Methyl Iodide (1.2 mmol) dropwise via syringe.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3). The N-methyl product typically has a higher R_f than the NH precursor.

-

Workup: Quench with water (20 mL). Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Application: Suzuki-Miyaura Cross-Coupling

The C3-Iodo handle allows for the rapid installation of aryl groups.

Protocol:

-

Combine 3-Iodo-1-methylquinolin-2(1H)-one (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

(5 mol%). -

Add solvent (Dioxane/Water 4:1) and base (

, 2.0 equiv). -

Heat at 90°C for 4–12 hours under inert atmosphere.

Synthesis Workflow Diagram

Figure 2: Synthetic pathway from commodity chemicals to the target scaffold and its downstream application in drug discovery.

Part 4: Safe Handling & Emergency Response

Self-Validating Handling Protocol

To ensure trustworthiness in the lab, every step must have a verification check:

-

Glove Check: Before handling, inspect nitrile gloves for tears. Why? Methyl iodide (used in synthesis) penetrates latex instantly.

-

Solvent Trap: If using a vac-line to remove solvent, ensure the cold trap is active (-78°C). Why? Prevents volatile iodides from entering the pump oil and exhaust.

-

Quench Verification: After reaction, test aqueous layer pH. Why? Ensures all base (

/NaH) is neutralized before disposal.

Emergency Response

-

Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. (Target organ: Respiratory system).

-

Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.

-

Spill Cleanup:

-

Evacuate area if dust is excessive.

-

Wear N95/P100 respirator if outside a hood.

-

Wet the solid with a compatible solvent (e.g., heptane) to suppress dust.

-

Scoop into a hazardous waste container labeled "Toxic Organic Solid."

-

References

-

PubChem. 3-iodo-1H-quinolin-2-one (Compound CID 11414575).[6] National Library of Medicine.[2] [Link]

-

Zhang, X., et al. (2009). Palladium-Catalyzed Suzuki Cross-Coupling of 3-Iodo-2-(methylthio)-benzo[b]furan derivatives. SciELO. (Describes analogous coupling conditions for iodo-heterocycles). [Link]

- Google Patents.

Sources

- 1. Page loading... [guidechem.com]

- 2. 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one | C11H11NO2 | CID 4914642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H proton nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. mdpi.com [mdpi.com]

- 5. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones [mdpi.com]

- 6. 3-iodo-1H-quinolin-2-one | C9H6INO | CID 11414575 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-iodo-1-methylquinolin-2(1H)-one with Aryl Boronic Acids

Introduction: The Significance of the Quinolinone Scaffold and C-C Bond Formation

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The functionalization of this heterocyclic system, particularly at the 3-position, is a key strategy in drug discovery for modulating pharmacological activity and optimizing drug-like properties.[4] Among the most powerful and versatile methods for creating carbon-carbon (C-C) bonds in modern organic synthesis is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction offers a robust and highly tolerant method for coupling organoboron compounds with organic halides, making it an indispensable tool for medicinal chemists.[7][8]

This document provides a detailed guide for researchers on the Suzuki-Miyaura coupling of 3-iodo-1-methylquinolin-2(1H)-one with various aryl boronic acids. We will delve into the mechanistic underpinnings of the reaction, provide a validated and detailed experimental protocol, and offer insights into troubleshooting and optimization.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[9][10] The generally accepted mechanism proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodo-1-methylquinolin-2(1H)-one, forming a square planar Pd(II) intermediate.[11] The electron-rich and bulky phosphine ligands often used in these reactions enhance the rate of this step.[7]

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.[6][12] The choice of base is critical and can significantly influence the reaction rate and yield.

-

Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final 3-aryl-1-methylquinolin-2(1H)-one product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][11]

dot graph Suzuki_Miyaura_Mechanism { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#202124"];

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aryl_I [label="3-Iodo-1-methyl-\nquinolin-2(1H)-one\n(Ar-I)"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_Intermediate [label="Ar-Pd(II)L₂(I)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Boronic_Acid [label="Aryl Boronic Acid\n(Ar'-B(OH)₂)"]; Base [label="Base\n(e.g., K₂CO₃)"]; Boronate [label="Boronate\n[Ar'-B(OH)₃]⁻", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Diaryl_PdII [label="Ar-Pd(II)L₂(Ar')", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="3-Aryl-1-methyl-\nquinolin-2(1H)-one\n(Ar-Ar')"];

// Edges Pd0 -> OxAdd [label=" "]; Aryl_I -> OxAdd [label=" "]; OxAdd -> PdII_Intermediate [label=" "]; Boronic_Acid -> Boronate [label="Activation"]; Base -> Boronate; PdII_Intermediate -> Transmetalation; Boronate -> Transmetalation; Transmetalation -> Diaryl_PdII; Diaryl_PdII -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; } Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 3-iodo-1-methylquinolin-2(1H)-one with a variety of aryl boronic acids.

Materials and Reagents

-

3-iodo-1-methylquinolin-2(1H)-one

-

Aryl boronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 4-chlorophenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Instrumentation

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle or oil bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Glass column for chromatography

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-iodo-1-methylquinolin-2(1H)-one (1.0 equiv), the desired aryl boronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.02-0.05 equiv) and triphenylphosphine (0.04-0.10 equiv). The ligand-to-palladium ratio is crucial and typically ranges from 2:1 to 4:1.[13]

-

Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio. Proper degassing of the solvent is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[13]

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC. Reaction times can vary from 2 to 24 hours depending on the reactivity of the aryl boronic acid.

-

Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-1-methylquinolin-2(1H)-one.

dot graph Experimental_Workflow { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#202124"];

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Step1 [label="1. Add Reactants & Base\n(Quinolinone, Boronic Acid, K₂CO₃)"]; Step2 [label="2. Add Catalyst & Ligand\n(Pd(OAc)₂, PPh₃)"]; Step3 [label="3. Add Solvents & Degas\n(Dioxane/Water, N₂ Purge)"]; Step4 [label="4. Heat & Stir\n(80-100 °C, Monitor by TLC)"]; Step5 [label="5. Workup\n(Cool, Dilute, Extract)"]; Step6 [label="6. Purification\n(Dry, Concentrate, Column Chromatography)"]; End [label="Pure Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> End; } Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Reaction Scope and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent.

| Aryl Boronic Acid | Product | Typical Yield (%) | Notes |

| Phenylboronic acid | 3-Phenyl-1-methylquinolin-2(1H)-one | 85-95% | Generally high yielding and robust. |

| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1-methylquinolin-2(1H)-one | 80-90% | Electron-donating groups are well-tolerated. |

| 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-1-methylquinolin-2(1H)-one | 75-85% | Electron-withdrawing groups can sometimes lead to slightly lower yields. |

| 2-Methylphenylboronic acid | 3-(o-Tolyl)-1-methylquinolin-2(1H)-one | 60-75% | Sterically hindered boronic acids may require longer reaction times or more active catalyst systems. |

| 3-Pyridinylboronic acid | 1-Methyl-3-(pyridin-3-yl)quinolin-2(1H)-one | 70-80% | Heteroaryl boronic acids are generally good coupling partners. |

Key Optimization Parameters:

-

Catalyst System: While Pd(OAc)₂/PPh₃ is a common and effective system, more advanced and bulky electron-rich phosphine ligands like SPhos or XPhos can significantly improve reaction rates and yields, especially for challenging substrates.[7] For industrial applications, heterogeneous palladium catalysts, such as palladium on charcoal (Pd/C), offer the advantage of easier separation and recycling.[14]

-

Base: The choice of base is critical for activating the boronic acid.[12] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The strength and solubility of the base can impact the reaction outcome.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed. The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[5]

-

Temperature: Most Suzuki couplings require heating to proceed at a reasonable rate.[15] However, excessively high temperatures can lead to catalyst decomposition and side reactions.[13]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst, poor quality reagents, insufficient degassing. | Use a fresh batch of palladium catalyst and ligand. Ensure boronic acid has not degraded. Thoroughly degas the solvent system.[13] |

| Homocoupling of Boronic Acid | Presence of oxygen, use of a Pd(II) precatalyst without complete reduction to Pd(0). | Ensure the reaction is run under a strictly inert atmosphere. Consider using a Pd(0) source directly.[9] |

| Protodeboronation | Degradation of the boronic acid, especially with heteroaryl substrates. | Use a more stable boronic acid derivative like a pinacol ester or MIDA boronate. Minimize reaction time and temperature where possible.[13] |

| Formation of Palladium Black | Catalyst decomposition. | Ensure an appropriate ligand-to-palladium ratio (typically 2:1 to 4:1).[13] Check for adequate stirring to prevent localized overheating. |

Conclusion

The Suzuki-Miyaura coupling is a powerful and reliable method for the synthesis of 3-aryl-1-methylquinolin-2(1H)-ones. By understanding the reaction mechanism and carefully selecting and optimizing the reaction conditions, researchers can efficiently generate a diverse range of functionalized quinolinone derivatives for applications in drug discovery and development. The protocol and insights provided in this guide serve as a comprehensive resource for successfully implementing this important transformation.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed February 25, 2026. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Accessed February 25, 2026. [Link]

-

The Organic Chemistry Tutor. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Published March 29, 2025. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Updated October 10, 2024. [Link]

-

Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461–1473. [Link]

-

Reddy, T. J., et al. (2014). Synthesis of 3-substituted quinolin-2(1H)-ones via the cyclization of o-alkynylisocyanobenzenes. Organic & Biomolecular Chemistry, 12(35), 6838-6845. [Link]

-

Eastgate, M. D., et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 12(5), 877–882. [Link]

-

Khan, I., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLOS ONE, 20(11), e0294553. [Link]

-

Ajani, O. O., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 981502. [Link]

-

Koketsu, M., et al. (2015). Novel One-step Synthesis of Quinoline-2(1H)-thiones and Selones by Treating 3-Aryl-3-(2-aminophenyl)-1-propyn-3-ols with a Base and Elemental Sulfur or Selenium. Natural Product Communications, 10(6), 903-912. [Link]

-

da Silva, F. C., et al. (2015). Suzuki-Miyaura Coupling between 3-Iodolawsone and Arylboronic Acids. Synthesis of Lapachol Analogues with Antineoplastic and Antileishmanial Activities. Journal of the Brazilian Chemical Society, 26(7), 1365-1374. [Link]

-

ResearchGate. (2022). Chemistry of Quinoline Based Heterocycle Scaffolds: A Comprehensive Review. ResearchGate. [Link]

-

Wikipedia. Suzuki reaction. Wikipedia. Accessed February 25, 2026. [Link]

-

El-Faham, A., et al. (2023). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Advances, 13(5), 3234-3251. [Link]

-

Bräse, S. (2015). Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry (pp. 132-146). The Royal Society of Chemistry. [Link]

-

Valdés-García, G., et al. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules, 27(23), 8448. [Link]

-

Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

-

Al-Ostoot, F. H., et al. (2025). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. Journal of Molecular Structure, 1319, 138699. [Link]

-

Kumar, A., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 864380. [Link]

-

Rasmussen, J. K., & Nielsen, M. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts, 7(2), 35. [Link]

-

Christensen, M. S., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. [Link]

-

Malinowska, E., et al. (2018). Effect of palladium amount on Suzuki-Miyaura reaction yield. ResearchGate. [Link]

-

Molecules. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(12), 2271. [Link]

-

ChemOrgChem. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. YouTube. Published March 23, 2025. [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. Organic Chemistry Portal. Accessed February 25, 2026. [Link]

-

Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 4. chemijournal.com [chemijournal.com]

- 5. Lab Reporter [fishersci.se]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]

- 9. Yoneda Labs [yonedalabs.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

Technical Support Center: Optimization of 3-iodo-1-methylquinolin-2(1H)-one Synthesis

Case ID: T-IODO-Q2-OPT Status: Active Subject: Yield Improvement & Regioselectivity Control Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 3-iodo-1-methylquinolin-2(1H)-one is a critical intermediate step for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) in the development of bioactive quinolone scaffolds. Users frequently report issues with low conversion rates , regioselectivity (C3 vs. C6/C8 iodination) , and purification losses .

This guide moves beyond generic textbook methods, focusing on the N-Iodosuccinimide (NIS) mediated pathway, which offers superior atom economy and regiocontrol compared to elemental iodine (

Module 1: The Optimized Protocol (Gold Standard)

Objective: Maximize yield (>85%) and ensure C3-regioselectivity.

The Reaction Logic

We recommend Route B (Post-methylation Iodination) over Route A (Iodination then Methylation).

-

Why? 1-methylquinolin-2(1H)-one has a fixed amide resonance structure. The C3 position behaves like the

-carbon of an enamine, making it highly nucleophilic toward soft electrophiles (

Step-by-Step Methodology

Reagents:

-

Substrate: 1-methylquinolin-2(1H)-one (1.0 equiv)

-

Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 – 1.2 equiv)

-

Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN)

-

Catalyst (Optional): Trifluoroacetic acid (TFA) (10 mol%) - Use only if conversion is sluggish.

Protocol:

-

Dissolution: Charge a round-bottom flask with 1-methylquinolin-2(1H)-one and Glacial Acetic Acid (0.5 M concentration).

-

Note: AcOH is preferred over DCM because it promotes the electrophilic nature of NIS.

-

-

Addition: Add NIS (1.1 equiv) in a single portion at room temperature. Protect from light (wrap flask in foil).

-

Reaction: Heat to 60°C and stir for 4–6 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane). The product usually has a higher Rf than the starting material.

-

-

Quench: Cool to room temperature. Pour the mixture into ice-cold water.

-

Workup:

-

If precipitate forms: Filter the solid, wash with 10%

(to remove excess iodine) and water. -

If no precipitate: Extract with DCM (3x), wash organic layer with Sat.

(to remove AcOH), then

-

-

Purification: Recrystallize from Ethanol or EtOH/Water (9:1). Column chromatography is rarely needed if conversion is complete.

Module 2: Troubleshooting & FAQs

Issue 1: "I have starting material remaining (Low Conversion)."

Diagnosis: The electrophilicity of the iodine species is too weak, or the NIS is degraded. Corrective Action:

-

Check Reagent Quality: NIS degrades over time (turns brown). Recrystallize NIS from dioxane/CCl4 if it looks aged.

-

Acid Activation: Add 10-20 mol% Trifluoroacetic Acid (TFA) .

-

Temperature: Increase temperature to 80°C. Warning: Do not exceed 100°C as this promotes radical side reactions (benzenoid iodination).

Issue 2: "I am seeing byproducts (Regioselectivity Issues)."

Diagnosis: Iodination is occurring on the benzene ring (positions 6 or 8) rather than the heterocyclic C3 position. Corrective Action:

-

Switch Mechanism: You may be inadvertently favoring a radical pathway. Ensure the reaction is kept in the dark.

-

Solvent Polarity: Switch to Acetonitrile (MeCN) . Non-polar solvents can sometimes favor radical processes. Polar solvents stabilize the ionic intermediate required for C3 substitution.

-

Block C6/C8: If the benzene ring is electron-rich (e.g., has -OMe groups), C3 selectivity is harder. Lower the temperature to 0°C–RT and use strictly 1.0 equiv of NIS.

Issue 3: "The product is an oil or sticky solid."

Diagnosis: Trapped solvent or impurities (succinimide). Corrective Action:

-

Succinimide Removal: Succinimide is water-soluble. Ensure the aqueous wash during workup is thorough.

-

Recrystallization: Dissolve the crude oil in minimum hot Ethanol. Add water dropwise until turbidity persists, then cool slowly.

Module 3: Comparative Data & Visualization

Reagent Performance Table

| Reagent System | Yield Potential | Regioselectivity (C3:C6) | Ease of Workup | Notes |

| NIS / AcOH | High (85-95%) | Excellent (>99:1) | High | Recommended. Cleanest reaction profile. |

| Moderate (60-75%) | Good (90:10) | Moderate | Requires strong oxidant; can cleave sensitive groups. | |

| ICl (Iodine Monochloride) | High (80-90%) | Poor (<80:20) | Low | Too reactive; often leads to over-iodination. |

| Moderate (70%) | Good | Moderate | CAN is difficult to remove from organic products. |

Visual Workflow (DOT Diagram)

Caption: Figure 1. Optimized workflow for the synthesis of 3-iodo-1-methylquinolin-2(1H)-one using the NIS/AcOH system.

Troubleshooting Decision Tree

Caption: Figure 2. Diagnostic decision tree for common synthetic failures.

References

-

Dutta, U., et al. (2015).[6][9] "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil."[2][4][6][8][9] Chemical Communications.[4][8] DOI:

- Significance: Establishes the radical vs.

-

Castanet, A.-S., et al. (2002).[11] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters. DOI:

- Significance: Validates the use of NIS/TFA for controlled iodin

-

Sutherland, A., et al. (2016).[11] "Silver(I)-Catalyzed Iodination of Arenes." Journal of Organic Chemistry. DOI:

- Significance: Provides alternative activation methods for NIS if standard acid c

-

Organic Chemistry Portal. "N-Iodosuccinimide (NIS)."

Sources

- 1. Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. impactfactor.org [impactfactor.org]

- 6. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. N-Iodosuccinimide (NIS) [organic-chemistry.org]

Preventing de-iodination side reactions in palladium catalysis

Topic: Mitigation of De-iodination (Hydrodehalogenation) Side Reactions

Status: Operational Ticket ID: PD-CAT-004 Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Is this your problem?

Symptom: You are performing a cross-coupling reaction (Suzuki-Miyaura, Buchwald-Hartwig, etc.) using an Aryl Iodide (Ar-I) . Instead of the desired product, you observe the formation of the reduced arene (Ar-H ), often confirmed by GC-MS (M-126 mass shift) or NMR (appearance of a new proton signal).

The Core Conflict: Aryl iodides undergo Oxidative Addition (OA) to Pd(0) extremely rapidly. However, if the subsequent step (Transmetallation or Amine Coordination) is rate-limiting, the resulting Ar-Pd(II)-I intermediate is left vulnerable. In the presence of hydride sources (certain bases, solvents, or impurities), the catalyst enters a "Hydride Hijack" pathway, reducing your starting material.

Mechanistic Troubleshooting

To fix the problem, you must understand the "Hydride Hijack." The diagram below illustrates how a standard catalytic cycle is interrupted by hydride insertion, typically driven by

Figure 1: The "Hydride Hijack" mechanism. When Transmetallation is slower than the interaction with hydride sources (Path 2), the Ar-Pd(II) intermediate is reduced to Ar-H.

Protocol Optimization Guides

Guide A: The Solvent Factor

Theory: Primary and secondary alcohols (Ethanol, Isopropanol) are the most common culprits. They coordinate to Pd(II) and undergo

Actionable Protocol:

-

Stop using: Ethanol, Methanol, Isopropanol.

-

Switch to: Aprotic solvents or Tertiary alcohols.

-

Why? Tertiary alcohols (like t-Amyl alcohol) lack the

-hydrogen necessary to form the Pd-H species.

| Solvent Class | Risk Level | Recommendation |

| 1°/2° Alcohols (MeOH, EtOH, IPA) | HIGH | Avoid with Ar-I. Major hydride source. |

| Ethers (THF, 2-MeTHF) | MODERATE | Can act as hydride source at high temps. |

| Aprotic Polar (DMF, DMAc, NMP) | LOW | Good for solubility, but ensure they are dry. |

| Tertiary Alcohols (t-Amyl alcohol) | SAFE | Gold Standard for protic requirements. |

| Hydrocarbons (Toluene, Xylene) | SAFE | Excellent, often paired with phase transfer agents. |

Guide B: The Base Factor

Theory: Alkoxide bases (NaOEt, NaOiPr) are chemically similar to alcohol solvents. If you use Sodium Ethoxide, you are essentially adding a hydride donor to the pot.

Actionable Protocol:

-

Switch to Inorganic Bases: Use Carbonates (

, -

Anhydrous Conditions: If using inorganic bases, trace water is needed for solubility, but excess water can promote dehalogenation. Use "damp" solvents or specific water ratios (e.g., 4:1 Dioxane:Water) rather than bulk water if reduction is observed.

Guide C: Ligand Selection

Theory: If the catalyst "waits" too long for the coupling partner, it reduces. You need a ligand that accelerates the catalytic cycle (specifically Transmetallation and Reductive Elimination) or stabilizes the Pd(II) species against hydride insertion.

Actionable Protocol:

-

Avoid: Simple triphenylphosphine (

) or ligand-free conditions. -

Use: Bulky, electron-rich Buchwald ligands (e.g., XPhos , SPhos ) or bidentate ligands (dppf ).

-

Why? These ligands facilitate rapid reductive elimination of the product, effectively "outrunning" the side reaction [3].

-

Validated Experimental Protocol

Protocol: De-iodination Resistant Suzuki Coupling Designed for electron-deficient aryl iodides prone to reduction.

-

Catalyst Prep: Premix Pd(OAc)₂ (1 mol%) and XPhos (2 mol%) in Toluene (or t-Amyl Alcohol) under Argon. Stir for 10 mins to generate the active species.

-

Note: Using a precatalyst like XPhos Pd G2 is even better to ensure 1:1 ligation and exclude air.

-

-

Reaction Setup: Add Aryl Iodide (1.0 equiv), Boronic Acid (1.5 equiv), and

(2.0 equiv, finely ground). -

Solvent: Add Toluene/Water (10:1 ratio). The small amount of water dissolves the base but limits proton availability compared to bulk aqueous conditions.

-

Execution: Heat to 80°C. Monitor via LC-MS at 30 mins.

-

Checkpoint: If Ar-H is observed, switch solvent to Anhydrous 1,4-Dioxane and use

as the base.

-

Frequently Asked Questions (FAQs)

Q1: I switched to Toluene, but I still see 10% de-iodination. Why? A: Check your Boronic Acid.[2] If the boronic acid is impure or degrades (protodeboronation), the catalytic cycle stalls. A stalled Pd-Ar intermediate eventually finds a hydride source (even trace impurities).[2] Add the boronic acid in portions or use a slight excess of the coupling partner to keep the "Productive Cycle" moving [4].

Q2: Can I use ethanol if I lower the temperature?

A: It is risky. Even at lower temperatures, the rate of oxidative addition for Ar-I is fast, but transmetallation remains the bottleneck. The Pd-Ar species will sit in a "sea of hydrides" (ethanol). If you must use a protic solvent for solubility, mix

Q3: Does the choice of Halide matter? A: Yes. Aryl Iodides are the most prone to this specific side reaction because they react with Pd(0) so easily, often before the other reagents are ready to couple. Aryl Chlorides are less prone to dehalogenation because the oxidative addition is the rate-limiting step; once they add, they usually couple immediately.

Q4: Why does my LC-MS show a mass of M+1 or M+2? A: If you are using deuterated solvents or reagents for analysis, this might be a clue. However, in standard synthesis, Ar-H (M-126 relative to Ar-I) is the hallmark. If you see homocoupling (Ar-Ar), that is a different mechanism (oxidative) requiring different troubleshooting (remove O2).

References

-

BenchChem. (2025).[1][2][3] Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides and Iodides. Retrieved from BenchChem Technical Guides. Link

-

Sherwood, J. et al. (2019).[4] Solvent effects in palladium catalysed cross-coupling reactions.[1][4][5][6][7] Green Chemistry.[4] Link

-

Fuentes-Rivera, J. et al. (2019).[6] Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development.[6] Link[6]

-

Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.[4][7][8][9] Scientific Background on the Nobel Prize in Chemistry 2010. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. acs.figshare.com [acs.figshare.com]

- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]

- 9. fiveable.me [fiveable.me]

Technical Support Center: 3-Iodo-1-methylquinolin-2(1H)-one Coupling Optimization

Case ID: QZn-3-I-Opt Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Optimization Hub

You are likely here because you are attempting to functionalize the C3-position of 3-iodo-1-methylquinolin-2(1H)-one . While the C-I bond is electronically primed for oxidative addition, the quinolinone scaffold presents unique physicochemical challenges—specifically

This guide treats your experiment as a system . We do not just provide "recipes"; we provide the logic to debug your reaction environment.

Module 1: The Solubility Matrix (Pre-Flight Check)

The Core Issue: The lactam (amide) functionality at C2 and the planar aromatic system create a scaffold that loves to crystallize but hates to dissolve in non-polar media. If your substrate is not in solution, the palladium catalyst cannot engage the C-I bond.

Diagnostic Protocol: Before adding catalyst, verify your Solvent System (SS) against this matrix.

| Solvent Class | Suitability | Technical Notes |

| Dipolar Aprotic (DMF, NMP, DMAc) | High | Gold Standard. Breaks intermolecular H-bonding/stacking. Essential for scale-up >1g. Caution: High boiling points complicate workup. |

| Ethers (THF, 1,4-Dioxane) | Medium | Good for reaction kinetics but often requires heating (60°C+) to fully solubilize the quinolinone. Warning: THF can contain stabilizers that poison Pd. |

| Protic (EtOH, MeOH, Water) | Low/Mixed | Poor solubility for the parent iodide. Only viable in mixed aqueous systems (e.g., Dioxane/H₂O 4:1) or with surfactants. |

| Non-Polar (Toluene, Hexane) | Critical Failure | Do not use as primary solvent. The substrate will remain a slurry, leading to surface-only reaction and stalling. |

Visual Logic: Solvent Decision Tree

Figure 1: Decision logic for selecting the optimal solvent system based on scale and workup constraints.

Module 2: Suzuki-Miyaura Coupling Optimization

Ticket #02: "My reaction turns black immediately, and conversion stops at 40%."

Root Cause Analysis:

-

Pd Black Formation: The "black" is agglomerated Pd(0). This happens when the catalytic cycle stalls, usually because the oxidative addition is too slow or the ligand has dissociated.

-

The "Iodide Effect": The iodide leaving group can inhibit the catalyst if not sequestered.

The Solution: The "Water-Gate" Protocol Water is not just a solvent here; it is a reagent. It is required to dissolve the inorganic base (Carbonate/Phosphate) to form the active boronate species [1]. However, too much water precipitates the quinolinone.

Optimized Protocol (Standard):

-

Solvent: DMF / Water (9:1 ratio). Why? High solubility of quinolinone (DMF) + solubility of base (Water).

-

Base: Cs₂CO₃ (Cesium Carbonate). Why? The "Cesium Effect" allows for higher solubility in organic-heavy mixtures compared to Potassium/Sodium salts.

-

Catalyst: Pd(dppf)Cl₂ · DCM. Why? The bidentate ferrocene ligand prevents Pd aggregation better than Pd(PPh₃)₄ in polar solvents.

Troubleshooting Table:

| Symptom | Diagnosis | Corrective Action |

| Reaction turns black instantly | Ligand dissociation / Pd crash | Switch to Pd(dppf)Cl₂ or add free ligand (e.g., XPhos). Degass solvents thoroughly (O₂ kills active Pd). |

| Product is de-iodinated (H instead of R) | Protodeiodination | Too much proton source. Reduce water content. Switch from alcohols to DMF. Ensure base is anhydrous. |

| Starting material remains | Failed Oxidative Addition | Increase Temp to 100°C. The C-I bond is reactive, but the quinolinone ring is electron-deficient, which should help, but steric bulk of the N-Me can interfere. |

Module 3: The "Green" Transition (Sustainability)

Ticket #03: "We need to remove DMF from our process due to toxicity concerns."

Technical Insight: Replacing DMF is difficult due to the solubility requirement. However, surfactant-mediated chemistry in water is a viable alternative for this specific scaffold.

The TPGS-750-M System: Using a biodegradable surfactant (TPGS-750-M) allows the reaction to occur in pure water . The lipophilic quinolinone and the catalyst migrate into the micelle (the "nanoreactor"), creating a high local concentration [2].

Protocol:

-

Solvent: 2 wt% TPGS-750-M in Water.

-

Conditions: 45-50°C (milder than DMF).

-

Benefit: Product usually precipitates out upon cooling; no extraction needed.

Module 4: Mechanistic Visualization

Understanding where the solvent interacts with the cycle is key to troubleshooting.

Figure 2: The Palladium Catalytic Cycle. Note the critical role of the solvent interface during Transmetallation.

FAQ: Frequently Encountered Anomalies

Q: Why do I see a "dimer" impurity? A: This is likely homocoupling of your boronic acid (Glaser coupling) or the quinolinone itself (Ullmann-type).

-

Fix: This occurs when O₂ is present.[1] Degass your solvent by sparging with Argon for 15 minutes.[1] Ensure your base stoichiometry is correct (2.0 - 3.0 equiv).

Q: Can I use Ethanol? A: Only if you are careful. Ethanol at reflux can act as a hydride source, leading to hydrodehalogenation (stripping the Iodine off without coupling). If you must use ethanol, keep the temperature below 70°C and use a high-activity catalyst like Pd(dppf)Cl₂ to outcompete the side reaction [3].

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Lipshutz, B. H., & Ghorai, S. (2012). Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature. Aldrichimica Acta, 45(1), 3-16. Link

-

Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 17, 644-659. Link

Sources

Storage stability and light sensitivity of 3-iodo-1-methylquinolin-2(1H)-one

Technical Support Center: 3-iodo-1-methylquinolin-2(1H)-one

Welcome to the technical support center for 3-iodo-1-methylquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the storage, stability, and handling of this compound. Given the limited publicly available stability data specific to this molecule, this document synthesizes information from related quinolinone structures and established principles of chemical stability to provide a robust framework for your experimental work.

Part 1: Frequently Asked Questions (FAQs) - Core Stability & Handling

This section addresses common initial questions regarding the handling and storage of 3-iodo-1-methylquinolin-2(1H)-one.

Q1: What are the recommended long-term storage conditions for solid 3-iodo-1-methylquinolin-2(1H)-one?

For long-term storage, solid 3-iodo-1-methylquinolin-2(1H)-one should be stored at -20°C, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) . The two primary liabilities of the molecule are the carbon-iodine bond, which can be susceptible to photolytic cleavage, and the quinolinone core, which can be prone to oxidation and hydrolysis over time. Storing it in a cold, dark, and oxygen-free environment minimizes the kinetic and thermodynamic drivers of these potential degradation pathways.

Q2: How should I prepare and store solutions of this compound for experimental use?

Aqueous solutions are generally not recommended for storage beyond a single day.[1] The stability of the compound in solution is highly dependent on the solvent and pH.

-

Solvent Selection: Use high-purity, degassed solvents. For many applications, aprotic solvents like DMSO or DMF are suitable.

-

Preparation: Prepare solutions fresh for each experiment whenever possible. If using aqueous buffers, ensure they are free of metal contaminants and have been degassed.

-

Short-Term Storage: If short-term storage is unavoidable, store solutions at 2-8°C, protected from light (e.g., in amber vials), and for the shortest duration possible. It is critical to perform a stability check via HPLC or LC-MS if solutions are to be used after more than 24 hours.

Q3: What are the primary chemical degradation pathways I should be aware of?

Based on its structure, 3-iodo-1-methylquinolin-2(1H)-one has three main potential degradation pathways:

-

Photodegradation: The carbon-iodine bond is a known chromophore and is susceptible to homolytic cleavage upon exposure to UV or even high-energy visible light. This can generate a highly reactive radical species, leading to a cascade of secondary products.

-

Hydrolysis: The amide bond within the quinolinone ring system is a potential site for acid or base-catalyzed hydrolysis, which would result in ring-opening.[2]

-

Oxidation: The electron-rich quinolinone ring can be susceptible to oxidation, potentially leading to the formation of hydroxylated or other oxidized derivatives.[2][3]

Q4: My solid sample has developed a slight yellow or brownish tint. What does this indicate?

A change in the physical appearance, such as discoloration, is a strong indicator of chemical degradation.[4] This is most commonly caused by exposure to light or air (oxygen). The color change likely results from the formation of minute quantities of degradation products, possibly involving elemental iodine (from C-I bond cleavage) or oxidized species. It is strongly recommended to analyze the sample using a purity-indicating method like HPLC-UV or LC-MS to quantify the extent of degradation before further use.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during your experiments.

| Problem Encountered | Probable Cause(s) | Recommended Actions & Explanations |

| Inconsistent assay results between experimental replicates, especially when using solutions prepared at different times. | Instability of the compound in the assay medium or solvent over the experiment's duration. | 1. Minimize Time: Use the solution immediately after preparation. 2. Validate Solution Stability: Perform a time-course experiment. Analyze the concentration and purity of the compound in your specific assay buffer via HPLC at T=0 and at the end-point of your longest experiment. This validates that the compound remains stable under your specific experimental conditions (pH, temperature, matrix).[1] |

| Appearance of new, unexpected peaks in HPLC or LC-MS analysis of a stored sample. | Chemical degradation of 3-iodo-1-methylquinolin-2(1H)-one. | 1. Characterize Degradants: If possible, use LC-MS/MS to obtain mass information on the new peaks. This can provide direct evidence for specific degradation pathways (e.g., a mass loss of 126.9 amu suggests de-iodination). 2. Implement Stricter Controls: Re-evaluate your storage and handling procedures. Ensure the compound is stored under an inert atmosphere and rigorously protected from light at all stages. |

| Difficulty in achieving a clear, stable solution in aqueous buffers. | Low aqueous solubility and/or precipitation of the compound over time. | 1. Use a Co-solvent: Consider preparing a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO) and then diluting it into the aqueous buffer. Ensure the final concentration of the organic solvent is low (<1%) and does not affect your assay. 2. Check pH: The solubility of quinolinone derivatives can be pH-dependent. Evaluate solubility across a relevant pH range. |

Part 3: Experimental Protocols for Stability Assessment

To ensure the integrity of your results, it is crucial to understand the stability profile of 3-iodo-1-methylquinolin-2(1H)-one. The following protocols provide a framework for this assessment, based on the International Council for Harmonisation (ICH) guidelines.

Protocol 1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are designed to rapidly evaluate the intrinsic stability of a compound and identify potential degradation products.[2][5] This is essential for developing stability-indicating analytical methods.

Caption: Potential degradation pathways for the compound.

-

Photodegradation: The most probable pathway involves the homolytic cleavage of the C-I bond upon absorption of light. This forms a quinolinonyl radical and an iodine radical. The organic radical can then abstract a hydrogen atom from the solvent to form the de-iodinated compound, 1-methylquinolin-2(1H)-one, or participate in other radical-mediated reactions like dimerization.

-